1-Bromo-2,4-dichloro-3-methoxybenzene
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Overview
Description
1-Bromo-2,4-dichloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, 4, and 3 are substituted by bromine, chlorine, and methoxy groups, respectively
Mechanism of Action
- Aromaticity is maintained during its reactions due to the stability of benzene. The compound undergoes electrophilic aromatic substitution rather than addition reactions .
- In the second, fast step, a proton is removed from the benzenonium ion, resulting in the substitution of the bromine atom. A substituted benzene ring is formed, maintaining aromaticity .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-dichloro-3-methoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dichloro-3-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-dichloro-3-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 2,4-dichloro-3-methoxyphenol.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, typically at low temperatures.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and arylboronic acids in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Nucleophilic Substitution: 2,4-Dichloro-3-methoxyphenol.
Electrophilic Substitution: Various nitro or sulfonic acid derivatives.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
1-Bromo-2,4-dichloro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential precursor for the development of new drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,4-dichlorobenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Bromo-2,4-dimethoxybenzene: Contains an additional methoxy group, which can further influence its chemical properties and reactivity.
2-Bromo-4-chloro-1-methoxybenzene: Different substitution pattern, leading to variations in chemical behavior.
Uniqueness
1-Bromo-2,4-dichloro-3-methoxybenzene is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the benzene ring. This combination imparts distinct electronic and steric effects, making it valuable for targeted synthetic applications and research studies.
Properties
IUPAC Name |
1-bromo-2,4-dichloro-3-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLVZYYGYBXMIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335127 |
Source
|
Record name | 1-Bromo-2,4-dichloro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-18-9 |
Source
|
Record name | 1-Bromo-2,4-dichloro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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